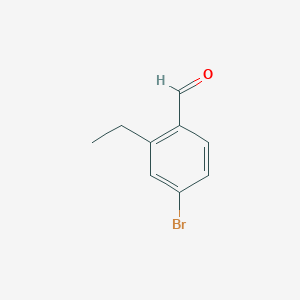

4-Bromo-2-ethylbenzaldehyde

Description

Contextualization within Halogenated Benzaldehydes in Organic Chemistry

Halogenated benzaldehydes are a class of benzaldehyde (B42025) derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). nih.govmdpi.com This substitution significantly alters the electronic and steric properties of the molecule compared to unsubstituted benzaldehyde. The halogen atom, being electronegative, exerts an electron-withdrawing effect on the aromatic ring, which can influence the reactivity of the aldehyde group and the ring itself.

These compounds are valuable intermediates in organic synthesis. nih.govmdpi.com The presence of both a reactive aldehyde group and a halogen substituent allows for a wide range of chemical transformations. The aldehyde can participate in reactions such as nucleophilic additions, condensations, and oxidations, while the halogen atom can be involved in cross-coupling reactions (like Suzuki or Stille coupling), nucleophilic aromatic substitutions, or the formation of Grignard reagents. organic-chemistry.orgguidechem.com The specific position and nature of the halogen atom fine-tune the compound's reactivity, making halogenated benzaldehydes versatile tools for constructing complex molecular architectures. nih.govmdpi.com

Significance as a Precursor and Building Block in Advanced Synthesis

4-Bromo-2-ethylbenzaldehyde serves as a significant precursor and building block in advanced organic synthesis. Its utility stems from the presence of three distinct reactive sites: the aldehyde functional group, the bromo substituent, and the aromatic ring. The aldehyde group is highly reactive and can be readily transformed into a variety of other functional groups. For instance, it can undergo Wittig reactions to form alkenes or participate in condensation reactions to build larger molecular scaffolds. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₉BrO | nih.gov |

| Molecular Weight | 213.07 g/mol | nih.gov |

| CAS Number | 1114808-89-7 | nih.govsigmaaldrich.com |

| Physical Form | Light-yellow to yellow liquid | sigmaaldrich.com |

| InChI Key | SQLKXUKAJYHRNP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CCC1=C(C=CC(=C1)Br)C=O | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLKXUKAJYHRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethylbenzaldehyde and Structural Analogues

Established Synthetic Routes to 4-Bromo-2-ethylbenzaldehyde

Traditional synthetic pathways provide reliable and well-documented methods for the preparation of this compound. These routes include the utilization of the target compound in further reactions, as well as its formation through formylation, oxidation, and halogenation reactions.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comacsgcipr.org In this context, this compound serves as a crucial starting material for the preparation of various substituted N-benzylamines. The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. wikipedia.orgyoutube.com

The initial step involves the reaction of this compound with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to yield an imine intermediate. wikipedia.org This imine can be isolated but is typically reduced in situ. acsgcipr.org A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the original aldehyde. masterorganicchemistry.comharvard.edu This one-pot reaction is widely used due to its efficiency and mild conditions. wikipedia.orgresearchgate.net

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation is complete to avoid reducing the starting aldehyde. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Water-insensitive; selectively reduces imines/iminium ions over ketones/aldehydes. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane, THF | Water-sensitive; mild and selective reductant for various substrates. commonorganicchemistry.comharvard.edu |

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a direct method for synthesizing benzaldehyde (B42025) derivatives. The Vilsmeier-Haack reaction is a prominent example, suitable for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org For the synthesis of this compound, the starting material would be 1-bromo-3-ethylbenzene (B123539).

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.com This generates an electrophilic chloromethyliminium salt that attacks the electron-rich benzene (B151609) ring. chemistrysteps.com The directing effects of the substituents on 1-bromo-3-ethylbenzene guide the position of formylation. The ethyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the ethyl group favors substitution at the para-position relative to it, leading to the desired this compound product. The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde. organic-chemistry.org

Other formylation methods, such as the Gattermann-Koch reaction, could also be considered, although they are generally applicable to different classes of aromatic substrates. google.com

The oxidation of primary benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental and widely used transformation in organic synthesis. mdpi.com The precursor for this compound via this route is (4-bromo-2-ethylphenyl)methanol. A plethora of oxidizing agents and catalytic systems have been developed for this conversion, offering varying degrees of selectivity and mildness.

Traditional methods often involve chromium-based reagents or potassium permanganate, but these are often toxic and can lead to over-oxidation to carboxylic acids. mdpi.comnih.gov Modern approaches focus on greener and more selective catalysts. For instance, palladium nanoparticles supported on materials like aluminum oxy-hydroxide have been shown to efficiently catalyze the aerobic oxidation of benzylic alcohols to aldehydes under solvent-free conditions. nih.govresearchgate.net Other systems utilize metal nitrates, such as ferric nitrate, which can achieve high conversion rates and product selectivity under mild conditions. frontiersin.org Electrochemical oxidation presents another sustainable alternative, avoiding the need for chemical oxidants. mdpi.com Furthermore, metal-free photochemical methods using catalysts like Eosin Y and molecular oxygen as the oxidant provide an environmentally friendly pathway for selective alcohol oxidation. organic-chemistry.org

Table 2: Selected Methods for Benzyl Alcohol Oxidation

| Method | Oxidant/Catalyst | Key Features |

|---|---|---|

| Catalytic Aerobic Oxidation | Pd/AlO(OH) nanoparticles, O₂ | Solvent-free, high efficiency. nih.gov |

| Metal Nitrate Oxidation | Fe(NO₃)₃·9H₂O | Mild conditions, high selectivity. frontiersin.org |

| Electrochemical Oxidation | Cu-LPOMs@PPAR catalyst | Oxidant-free, sustainable. mdpi.com |

An alternative route involves the direct halogenation of a substituted benzaldehyde. To synthesize this compound, one would start with 2-ethylbenzaldehyde (B125284). The key to this approach is controlling the regioselectivity of the bromination reaction. The aromatic ring of 2-ethylbenzaldehyde has two substituents: an ethyl group (-CH₂CH₃) and a formyl group (-CHO).

The ethyl group is an activating, ortho-, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The formyl group, conversely, is a deactivating, meta-director due to its electron-withdrawing nature. study.com In electrophilic aromatic substitution, the more strongly activating group generally controls the position of the incoming electrophile. Therefore, the ortho-, para-directing influence of the ethyl group dominates. Bromination is expected to occur primarily at the position para to the ethyl group (the 4-position), which is sterically more accessible than the ortho position, to yield this compound. Various brominating agents can be used, including molecular bromine (Br₂) in the presence of a Lewis acid, or a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.comgoogle.com

Advanced and Optimized Synthetic Techniques

Modern organic synthesis seeks to improve upon established methods by enhancing efficiency, selectivity, and functional group tolerance. Metal-halogen exchange reactions represent a powerful tool for the specific functionalization of aryl halides.

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org This reaction is particularly useful for preparing organolithium reagents from aryl bromides or iodides, which can then be reacted with a wide range of electrophiles. wikipedia.orgtcnj.edu

A specific synthesis for this compound utilizes this approach starting from 4-bromo-2-ethyl-1-iodobenzene. chemicalbook.comchemicalbook.com The reaction is typically carried out at low temperatures (e.g., 0°C or -78°C) to prevent side reactions. tcnj.educhemicalbook.com An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added to the starting material. The lithium-halogen exchange rate is generally faster for iodine than for bromine (I > Br > Cl), allowing for the selective replacement of the iodine atom with lithium to form the 2-lithiated intermediate. wikipedia.org This reactive organolithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com An acidic workup subsequently hydrolyzes the intermediate to afford the desired this compound. chemicalbook.com This method offers high regioselectivity and is a powerful strategy for constructing complex substituted benzaldehydes. researchgate.netgoogle.com

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki) with Bromobenzaldehyde Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Among these, the Stille and Suzuki reactions are particularly prominent for their versatility and functional group tolerance, making them highly suitable for modifying bromobenzaldehyde scaffolds.

The Stille reaction involves the coupling of an organotin compound with an organic halide, such as a bromobenzaldehyde. wikipedia.org This reaction is valued for the stability of the organostannane reagents to air and moisture. wikipedia.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The advancement in ligand design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of the Stille reaction, allowing for milder reaction conditions. orgsyn.org

The Suzuki reaction , which couples an organoboron compound (typically a boronic acid or ester) with an organic halide, has gained widespread use due to the low toxicity of the boron reagents and byproducts. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov The Suzuki coupling is known for its high tolerance of various functional groups and its effectiveness in aqueous conditions. nih.gov For bromobenzaldehyde scaffolds, the Suzuki reaction provides a powerful method for introducing a wide array of aryl and vinyl substituents. For instance, the coupling of 4-bromobenzaldehyde (B125591) with various phenylboronic acids has been demonstrated to proceed efficiently. researchgate.net

Both the Stille and Suzuki reactions offer robust platforms for the synthesis of derivatives of this compound. The choice between these methods often depends on the specific substrate, the desired functional group compatibility, and considerations regarding the toxicity and availability of the organometallic reagents. organic-chemistry.org

Strategies for Improved Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound to achieve high yield and selectivity is a critical aspect of its production. Several strategies can be employed to enhance the efficiency of the synthetic process.

One common approach involves the careful selection of starting materials and reaction conditions. For instance, a documented synthesis of this compound starts from 4-bromo-2-ethyl-1-iodobenzene. chemicalbook.com The reaction proceeds via a halogen-metal exchange using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com Key parameters to control for improved yield include maintaining a low reaction temperature (0°C) during the addition of n-butyllithium to prevent side reactions. chemicalbook.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) ensures the complete conversion of the starting material before quenching the reaction. chemicalbook.com

Purification of the crude product is also crucial for obtaining a high-purity final product. Column chromatography is an effective method for isolating this compound from reaction byproducts. chemicalbook.com

Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of halogenated benzaldehydes to minimize environmental impact and enhance safety. rjpn.org These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgdokumen.pub

Atom economy , a concept developed by Barry Trost, is a key metric in green chemistry. acs.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.

The use of safer solvents and auxiliaries is another crucial principle. acs.org Many traditional organic solvents are volatile, flammable, and toxic. dokumen.pub Green chemistry encourages the use of greener alternatives such as water, supercritical fluids, or even solvent-free reaction conditions. dokumen.pub For the synthesis of halogenated compounds, exploring reaction conditions that minimize the use of hazardous solvents is an active area of research. uni-lj.si

Catalysis plays a significant role in green synthesis. acs.org Catalytic reactions are often more efficient and selective than stoichiometric reactions, leading to higher yields and reduced waste. The use of recyclable catalysts further enhances the sustainability of a process. rjpn.org Palladium-catalyzed coupling reactions, as discussed earlier, are a prime example of the application of catalysis in the synthesis of complex molecules.

Furthermore, the principle of designing safer chemicals aims to create products that are effective in their function while having minimal toxicity. skpharmteco.com This involves understanding the structure-toxicity relationships of molecules and designing new compounds with improved safety profiles.

In the context of halogenated benzaldehydes, applying green chemistry principles could involve developing catalytic halogenation methods that avoid the use of hazardous reagents, utilizing benign solvent systems, and designing synthetic pathways that maximize atom economy. uni-lj.si

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The chemistry of 4-bromo-2-ethylbenzaldehyde is significantly influenced by its aldehyde functional group. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. This reactivity is central to a variety of transformations, including nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions (e.g., with Amines, Alcohols)

The aldehyde group of this compound readily undergoes nucleophilic addition reactions. When reacting with primary amines, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal. This intermediate is typically unstable and serves as a precursor to the formation of imines.

Similarly, in the presence of an acid catalyst, alcohols can add to the aldehyde group. The initial product is a hemiacetal, which contains both an alcohol and an ether functional group on the same carbon. If excess alcohol is present, the reaction can proceed further to form a more stable acetal, where the carbonyl oxygen has been replaced by two alkoxy groups. The formation of these intermediates is a reversible process.

Condensation Reactions Leading to Imines and Schiff Bases

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. When the amine is aromatic, the resulting imine is often referred to as a Schiff base. The reaction with this compound proceeds via the initial nucleophilic addition of the amine to the carbonyl group, forming the hemiaminal intermediate. This is followed by an acid-catalyzed dehydration (elimination of a water molecule) to yield the final imine product.

This two-step mechanism, involving nucleophilic attack followed by elimination, is a classic example of a nucleophilic addition-elimination or condensation reaction. The formation of the C=N double bond is a key transformation, allowing for the synthesis of a diverse range of organic compounds with various applications.

Table 1: Products of Aldehyde Reactions

| Reactant A | Reactant B | Catalyst | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Acid | Hemiaminal | Imine (Schiff Base) | Condensation |

Role of the Bromine Substituent in Aromatic Reactivity

The substituents on the benzene (B151609) ring of this compound—the bromine atom, the ethyl group, and the aldehyde group—collectively determine the molecule's reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Processes

Ethyl group (-CH₂CH₃): An alkyl group that is weakly activating and an ortho, para-director.

Bromo group (-Br): A halogen that is deactivating but an ortho, para-director due to competing inductive withdrawal and resonance donation effects. wikipedia.org

Aldehyde group (-CHO): A carbonyl-containing group that is strongly deactivating and a meta-director.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CHO | 1 | Electron-withdrawing | Deactivating | meta |

| -CH₂CH₃ | 2 | Electron-donating | Activating | ortho, para |

Participation in Cross-Coupling Reaction Pathways

The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with a new aryl, vinyl, or alkyl group. researchgate.netorganic-chemistry.org The reaction is highly versatile and tolerant of many functional groups, including the aldehyde present in the molecule. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a method to introduce alkenyl groups onto the aromatic ring at the position of the bromine atom. mdpi.com

The ability of the bromine atom to undergo oxidative addition to a palladium(0) complex is the key first step in the catalytic cycles of these reactions, initiating the coupling process. wikipedia.orgwikipedia.org

Oxidative and Reductive Transformations of the Carbonyl Group

The aldehyde functional group in this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. Vigorous oxidation of 2-ethylbenzaldehyde (B125284) is known to yield 1,2-benzenedicarboxylic acid, indicating that under harsh conditions, the ethyl group can also be oxidized. sarthaks.comaskfilo.comextramarks.com Milder oxidizing agents can selectively convert the aldehyde to a carboxylic acid, yielding 4-bromo-2-ethylbenzoic acid.

Reduction: The carbonyl group can be reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively convert the aldehyde functionality into a hydroxyl group, producing (4-bromo-2-ethylphenyl)methanol, also known as 4-bromo-2-ethylbenzyl alcohol. rsc.org This transformation is a fundamental method for the synthesis of substituted benzyl (B1604629) alcohols.

Specialized Reactions of Halogenated Benzaldehydes

Halogenated benzaldehydes are versatile precursors in organic synthesis due to the reactivity of both the aldehyde functional group and the carbon-halogen bond. The presence of a halogen atom, such as bromine, on the aromatic ring influences the electronic properties of the molecule and provides a handle for various cross-coupling reactions. The following subsections detail two important classes of reactions that highlight the synthetic potential of these compounds.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. thermofisher.compurechemistry.orgorientjchem.orgpearson.com This reaction is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers. orientjchem.orgnih.gov

For halogenated benzaldehydes, the Knoevenagel condensation proceeds by the reaction of the aldehyde functionality with an active methylene compound, such as malononitrile or a malonic acid derivative. bhu.ac.inquora.com The reaction is typically catalyzed by a base like piperidine or can be carried out using greener methods, for instance, with ammonium acetate under solvent-free conditions. bhu.ac.inyoutube.com The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the α,β-unsaturated product. purechemistry.org

Research has demonstrated the successful Knoevenagel condensation of various substituted benzaldehydes with malononitrile. For example, the reaction of p-chlorobenzaldehyde and p-bromobenzaldehyde with malononitrile in the presence of ammonium acetate under sonication at room temperature afforded the corresponding benzylidenemalononitriles in high yields. bhu.ac.in Another study reported the condensation of a bromobenzaldehyde with malonic acid in the presence of piperidine and pyridine, leading to the formation of the corresponding cinnamic acid derivative. youtube.com

| Halogenated Benzaldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Malononitrile | Ammonium acetate, Sonication, RT | p-Chlorobenzylidenemalononitrile | 94 | bhu.ac.in |

| p-Bromobenzaldehyde | Malononitrile | Ammonium acetate, Sonication, RT | p-Bromobenzylidenemalononitrile | 92 | bhu.ac.in |

| Bromobenzaldehyde | Malonic acid | Piperidine, Pyridine, Reflux | Bromocinnamic acid | Not specified | youtube.com |

The intramolecular Heck reaction is a powerful palladium-catalyzed process that involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a cyclic compound. wikipedia.orgorganicreactions.org This reaction is highly valued for its ability to construct complex carbocyclic and heterocyclic ring systems with good functional group tolerance. organicreactions.org For substrates derived from ortho-halogenated benzaldehydes, the intramolecular Heck reaction provides a direct route to various fused ring systems.

The general mechanism of the intramolecular Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the tethered alkene to the palladium center and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final step is typically a β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst. wikipedia.org

A key application of this methodology is the synthesis of quinolines. For instance, substituted quinolines can be synthesized via a sequence involving an iron-catalyzed allylic C-H amination of a 2-haloaryl hydroxylamine followed by a palladium-catalyzed intramolecular Heck coupling and aerobic dehydrogenation. semanticscholar.orgnih.gov In this process, the palladium catalyst plays a dual role, catalyzing both the Heck cyclization and the subsequent oxidation to the aromatic quinoline. nih.gov

Furthermore, intramolecular Heck reactions of ortho-iodobenzyl enol ethers have been developed to synthesize (Z)-ortho-formyl/keto-cinnamates through a process involving β-alkoxyl elimination followed by β-hydride elimination. rsc.org

Oxidative heterocyclization represents a related class of reactions where cyclization is accompanied by an oxidation step, often catalyzed by a transition metal. These reactions can proceed through various mechanisms, including oxidative C-H functionalization. For example, N-arylthioureas can be converted to 2-aminobenzothiazoles via a palladium-catalyzed intramolecular oxidative C-H bond functionalization, which circumvents the need for a pre-installed ortho-halogen. nih.govorganic-chemistry.org Additionally, palladium-catalyzed aerobic oxidative carbocyclization of bisallenes has been shown to be an efficient method for preparing seven-membered heterocycles. nih.gov

| Reactant Type | Reaction | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Haloaryl hydroxylamine and allylic C-H substrate | Intramolecular Heck-coupling and aerobic dehydrogenation | Fe-catalyst then Pd(OAc)2 | Substituted quinolines | semanticscholar.orgnih.gov |

| o-Iodobenzyl enol ether | Intramolecular Heck reaction | Palladium catalyst | (Z)-ortho-Formyl/keto-cinnamates | rsc.org |

| N-Arylthiourea | Intramolecular oxidative C-H bond functionalization | Pd(PPh3)4/MnO2, O2 | 2-Aminobenzothiazoles | nih.govorganic-chemistry.org |

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Ethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in an organic molecule by probing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Correlation with Theoretical Vibrational Frequencies

To support the assignment of experimental vibrational bands, theoretical calculations, often using Density Functional Theory (DFT), would be performed. The calculated vibrational frequencies would be compared with the experimental IR and Raman data. This correlation aids in a more detailed and confident assignment of the observed spectral features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of 4-Bromo-2-ethylbenzaldehyde and to study its fragmentation pattern upon ionization. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be expected, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural information, with common fragmentation pathways for benzaldehydes and alkylbenzenes being anticipated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Benzaldehyde (B42025) and its derivatives typically exhibit two main types of electronic transitions in the UV-Vis region: the weak n→π* transition and the more intense π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically of low intensity. masterorganicchemistry.com The π→π* transitions, which involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals, are generally more intense. researchgate.net

The presence of a bromine atom and an ethyl group on the benzene (B151609) ring of this compound is expected to influence the position and intensity of these absorption bands. The bromine atom, being a halogen, has both an inductive (-I) and a resonance (+R) effect. The ethyl group is an electron-donating group (+I effect). These substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde. For instance, a study on nitrobenzaldehydes, another class of substituted benzaldehydes, demonstrated how different substituent positions influence the UV/Vis absorption spectra. nih.gov

A theoretical analysis of the electronic spectrum of benzaldehyde has assigned the lowest energy band to the n→π* transition, while higher energy bands are attributed to π→π* transitions. researchgate.net It is anticipated that the UV-Vis spectrum of this compound would display a similar pattern, with the precise wavelengths of maximum absorbance (λmax) being modulated by the electronic contributions of the bromo and ethyl groups.

| Transition Type | Typical Wavelength Range for Benzaldehydes (nm) | Expected Influence of Substituents on this compound |

|---|---|---|

| n→π | ~300 - 350 | Shift in λmax due to electronic effects of bromo and ethyl groups. |

| π→π | ~240 - 280 | Shift in λmax and potential change in intensity due to altered electron density in the π system. |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and solid-state behavior.

Although a specific crystal structure for this compound has not been reported, studies on other substituted benzaldehyde derivatives provide insight into the type of structural information that can be obtained. nih.govrsc.org For example, the crystal structures of various multi-substituted benzaldehyde derivatives have been determined, revealing the formation of supramolecular networks through weak intermolecular interactions such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.govrsc.org In halogenated compounds, halogen bonding is also a significant interaction that can influence the crystal packing. nih.gov

The analysis of a single crystal of this compound using XRD would yield precise atomic coordinates, from which the molecular geometry can be accurately determined. Key structural parameters that would be elucidated include the planarity of the benzene ring, the orientation of the aldehyde and ethyl groups relative to the ring, and the exact bond lengths and angles.

| Structural Information | Description | Anticipated Findings for this compound |

|---|---|---|

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Would define the crystal system and space group. |

| Bond Lengths and Angles | Precise distances between bonded atoms and the angles between them. | Would confirm the covalent framework of the molecule. |

| Torsion Angles | The dihedral angles between different parts of the molecule. | Would describe the conformation of the ethyl and aldehyde groups relative to the benzene ring. |

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal lattice. | Expected to include van der Waals forces, dipole-dipole interactions, and potentially C-H···O hydrogen bonds and halogen bonds. |

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Ethylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Bromo-2-ethylbenzaldehyde allow for a detailed examination of its fundamental properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the geometry that corresponds to the lowest energy state of the molecule. nih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles.

For substituted benzaldehydes, the orientation of the aldehyde and ethyl groups relative to the benzene (B151609) ring is of particular interest. The calculations would reveal the most stable conformation, considering the steric and electronic interactions between the substituents. The energetic properties, such as the total electronic energy and the heat of formation, are also obtained from these calculations, providing a measure of the molecule's stability. While specific experimental data for this compound's geometry is not widely available, theoretical values for similar compounds like 5-Bromosalicylaldehyde show excellent correlation with experimental data, suggesting high reliability for the calculated parameters of the title compound. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzaldehyde (B42025) Ring (Note: This table is illustrative of typical DFT results for a similar molecular structure, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C=O | ~1.22 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 121° |

| C-C=O | ~124° |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of the corresponding vibrational mode. nih.gov

For this compound, theoretical spectra can be calculated and compared with experimental ATR-FTIR spectra. researchgate.net This comparison is crucial for the accurate assignment of experimental spectral bands to specific molecular vibrations. For instance, the characteristic C=O stretching vibration of the aldehyde group is expected to appear as a strong band in the IR spectrum, typically around 1700 cm⁻¹. Calculations on similar halogenated benzaldehydes have shown that theoretical vibrational properties, when computed in both vapor and solvation phases, can reliably predict and help interpret experimental results. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental data. acs.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table illustrates the expected correlation for key functional groups based on studies of similar molecules.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | Benzene Ring | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aliphatic) | Ethyl Group | 3000 - 2850 | 3000 - 2850 |

| C=O stretch | Aldehyde | ~1720 | ~1700 |

| C-C stretch (ring) | Benzene Ring | 1600 - 1450 | 1600 - 1450 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. wolfram.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the electronegative oxygen atom of the carbonyl group. nih.gov Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms and potentially the carbon atom of the carbonyl group. mdpi.com The MEP map thus provides a clear, visual guide to the molecule's charge distribution and reactivity patterns. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and electronic transitions. uci.edu This method allows for the calculation of the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. cnr.it

By applying TD-DFT, one can predict the absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions (e.g., n→π* or π→π). princeton.edu For instance, the excitation of an electron from a non-bonding orbital (n) on the aldehyde oxygen to an anti-bonding π orbital of the carbonyl group is a common transition in such molecules. princeton.edu These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and provide a deeper understanding of the molecule's photophysical properties. nih.gov

Molecular Dynamics (MD) Simulations for Reactivity and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. stanford.edu An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior. nih.gov

Calculation of Quantum Chemical Descriptors (e.g., Dipole Moment, Polarizability)

The calculation of these descriptors for aromatic aldehydes is typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT). nih.govresearchgate.net DFT methods, with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31+G(d), aug-cc-pVTZ), allow for the optimization of the molecule's geometry and the subsequent calculation of its electronic properties in the ground state. nih.govrsc.org These computational approaches can model the molecule in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM).

Dipole Moment (µ)

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of electron density across the molecule. It is a vector quantity, having both magnitude (typically measured in Debye, D) and direction, which points from the center of positive charge to the center of negative charge. For a molecule like this compound, the dipole moment would be significantly influenced by the electronegativity of the bromine and oxygen atoms and their positions on the benzene ring relative to the ethyl and aldehyde groups.

Polarizability (α)

Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. This distortion induces a temporary dipole moment. It is a critical factor in determining the strength of London dispersion forces, a type of van der Waals force that influences intermolecular attraction. The polarizability of aromatic compounds is enhanced by the presence of delocalized π-electrons in the benzene ring.

Substituents can significantly affect polarizability. Studies on bromo-substituted aryl compounds have indicated that the presence of bromine, a relatively large and polarizable atom, can enhance the mean polarizability of the molecule. researchgate.net This increased polarizability can influence how the molecule interacts with other molecules and its optical properties.

Illustrative Data

While specific calculated values for this compound are not available, the following table provides an illustrative example of how such quantum chemical descriptors would be presented for a generic substituted benzaldehyde, as derived from computational studies. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

| Quantum Chemical Descriptor | Symbol | Illustrative Calculated Value | Unit |

| Dipole Moment | µ | 2.5 - 3.5 | D |

| Mean Polarizability | α | 150 - 170 | a.u. |

| Molar Refractivity | RD | 45 - 55 | cm³/mol |

Applications and Derivatization of 4 Bromo 2 Ethylbenzaldehyde in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

4-Bromo-2-ethylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde group, a bromine atom, and an ethyl substituent on the benzene (B151609) ring, allows for diverse chemical transformations. These functional groups provide multiple reaction sites for chemists to build molecular complexity, making it a valuable component in the fields of medicinal chemistry, agrochemistry, and material science. The strategic placement of the bromo and ethyl groups influences the electronic properties and steric environment of the aldehyde, enabling selective reactions and the construction of specific molecular architectures.

Synthesis of Pharmaceutical Intermediates (e.g., SARS-CoV-2 Mpro Inhibitors)acs.org

The utility of this compound as a key building block is prominently demonstrated in the development of pharmaceutical agents. A notable example is its application in the synthesis of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. acs.orgfrontiersin.orgsciforum.net Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug design.

In a specific synthetic route, this compound is employed in a reductive amination reaction. acs.org This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. For instance, it was reacted with a scaffold (compound 43 in the study) in the presence of sodium triacetoxyborohydride (B8407120) (STAB), a mild reducing agent, to yield a more complex amine-containing molecule (compound 36). acs.org This transformation is a fundamental step in constructing the larger molecular framework of the potential Mpro inhibitor. The incorporation of the 4-bromo-2-ethylphenyl moiety can be crucial for optimizing the binding of the inhibitor to the active site of the Mpro enzyme. acs.org

| Reaction | Reactants | Reagent | Product Application |

| Reductive Amination | This compound, Amine Scaffold | Sodium triacetoxyborohydride | Synthesis of SARS-CoV-2 Mpro Inhibitor Intermediate acs.org |

Precursor for Agrochemicalsnbinno.comadpharmachem.com

While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented in the provided search results, its structural analogs, such as 4-bromobenzaldehyde (B125591) and 4-bromo-2-methylbenzaldehyde, are recognized as important intermediates in this sector. nbinno.comadpharmachem.com These compounds contribute to the synthesis of crop protection agents, including pesticides and herbicides. nbinno.comadpharmachem.com The presence of the brominated aromatic ring is a common feature in many agrochemically active compounds. The aldehyde functional group allows for the introduction of various other chemical moieties necessary for biological activity. Given these precedents, this compound is considered a valuable precursor for the development of new agrochemicals, offering a unique substitution pattern for structure-activity relationship (SAR) studies.

Utility in Polymer Chemistrynbinno.com

The application of this compound in polymer chemistry is an emerging area of interest. Aromatic aldehydes are known to be useful in the synthesis of various polymers and materials. The related compound, 4-bromo-2-methylbenzaldehyde, has been noted for its use in the development of novel materials and optoelectronic components. nbinno.com The aldehyde group can participate in polymerization reactions, such as condensation polymerizations, to form the polymer backbone. Furthermore, the bromine atom can be utilized for post-polymerization modifications through reactions like cross-coupling, allowing for the fine-tuning of the polymer's properties. The ethyl group can also influence the physical characteristics of the resulting polymer, such as its solubility and thermal stability.

Derivatization to Novel Organic Compounds

The reactivity of the aldehyde group in this compound makes it an excellent substrate for derivatization into a variety of novel organic compounds with potential applications in different fields of chemistry.

Synthesis of Substituted Schiff Basesasianpubs.orgnih.govmediresonline.orgresearchgate.net

One of the most common and important derivatizations of aldehydes is the formation of Schiff bases. Schiff bases, or imines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. asianpubs.orgmediresonline.org The reaction with this compound would proceed by the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). mediresonline.org

This reaction is often catalyzed by a small amount of acid. asianpubs.org A wide range of primary amines can be used, leading to a diverse library of Schiff bases derived from this compound. These compounds are of significant interest due to their wide range of biological activities and applications in coordination chemistry. nih.govresearchgate.netalayen.edu.iq

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Type |

| This compound | Primary Amine (R-NH₂) | Glacial Acetic Acid | Substituted Schiff Base asianpubs.org |

Formation of Chalcone (B49325) Derivativesrjlbpcs.comresearchgate.netnih.govijarsct.co.in

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another important class of organic compounds that can be synthesized from this compound. nih.gov They are typically prepared via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. rjlbpcs.comijarsct.co.in

In this reaction, this compound would serve as the aldehyde component. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate ion. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. researchgate.netijarsct.co.in Chalcones are precursors for flavonoids and are known for a variety of biological activities. rjlbpcs.comnih.gov

| Reaction | Aldehyde Component | Ketone Component | Catalyst (Typical) | Product Type |

| Claisen-Schmidt Condensation | This compound | Substituted Acetophenone | Sodium Hydroxide / Potassium Hydroxide | Chalcone Derivative rjlbpcs.comijarsct.co.in |

Preparation of Various Heterocyclic Compounds (e.g., Benzodiazepines)

Substituted aromatic aldehydes, such as this compound, serve as versatile and crucial starting materials in the synthesis of a wide array of heterocyclic compounds. nih.gov Their utility stems from the reactivity of the aldehyde group in condensation and multicomponent reactions, which allow for the efficient construction of complex ring systems. chemicaljournal.in These synthetic strategies are pivotal in medicinal and pharmaceutical chemistry for creating libraries of compounds with potential biological activity. nih.gov

A prominent class of heterocycles synthesized from aromatic aldehydes are benzodiazepines, which are recognized for their diverse therapeutic applications. nih.gov A common synthetic route to 1,5-benzodiazepine derivatives involves a multi-step process beginning with the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone to form a chalcone intermediate. This intermediate is then cyclized by reacting with o-phenylenediamine (B120857) to yield the final 2,4-diaryl substituted 1,5-benzodiazepine core. This methodology allows for structural diversity based on the choice of the initial aldehyde and acetophenone.

Another established method involves the direct condensation of aromatic aldehydes with o-phenylenediamines and 1,3-diketones to form 1,4-benzodiazepine (B1214927) derivatives. jyoungpharm.org

Beyond benzodiazepines, this compound is a suitable substrate for various multicomponent reactions (MCRs). nih.gov MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste, cost, and labor. nih.govchemicaljournal.in For instance, aromatic aldehydes are key components in the synthesis of highly functionalized heterocycles like 4H-pyrans and piperidines. chemicaljournal.inresearchgate.net

| Heterocyclic Class | General Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| 1,5-Benzodiazepines | Aromatic Aldehyde, Acetophenone, o-Phenylenediamine | Claisen-Schmidt Condensation followed by Cyclization | |

| 1,4-Benzodiazepines | Aromatic Aldehyde, o-Phenylenediamine, 1,3-Diketone | Condensation/Cyclization | jyoungpharm.org |

| Substituted Piperidines | Aromatic Aldehyde, Aromatic Amine, β-Ketoester | Multicomponent Reaction (MCR) | chemicaljournal.in |

| 4H-Pyrans | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Multicomponent Reaction (MCR) | chemicaljournal.inresearchgate.net |

Applications in Advanced Synthetic Method Development

The chemical structure of this compound, featuring an aryl bromide moiety, makes it an exceptionally valuable substrate in the development of advanced synthetic methodologies. mdpi.comnih.gov Specifically, it is an ideal candidate for palladium-catalyzed cross-coupling reactions, which represent a cornerstone of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgresearchgate.net The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions. wikipedia.orgwikipedia.org

The reactivity of the aryl bromide in this compound allows for selective transformation at the C-Br bond, leaving the aldehyde and ethyl groups intact for subsequent chemical modifications. The general order of reactivity for halides in these couplings is I > OTf > Br >> Cl. wikipedia.org

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon single bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org Aryl bromides are common substrates for this transformation, and the reaction demonstrates broad functional group tolerance. researchgate.netnih.gov

Sonogashira Coupling: This method forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly useful in the synthesis of complex molecules, natural products, and organic materials. wikipedia.orgresearchgate.net Modern protocols have been developed for copper-free versions of this reaction. nih.gov

Heck Reaction (Mizoroki-Heck Reaction): This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov It is a powerful tool for the direct arylation of olefins. mdpi.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgnih.gov Research has shown that 4-bromobenzaldehyde is an effective substrate in Heck coupling reactions. mdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Boronic Acid) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Forms C-C single bonds; tolerant of many functional groups. | wikipedia.orgresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Forms C-C triple bonds; mild reaction conditions. | wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkene (Olefin) | C(sp²)-C(sp²) | Forms substituted alkenes; direct arylation of olefins. | wikipedia.orgmdpi.com |

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 4-Bromo-2-ethylbenzaldehyde

This compound is an aromatic aldehyde that serves primarily as a specialized building block in organic synthesis. The current academic research landscape indicates its use as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. adpharmachem.comnbinno.com Its structural features—a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and an ethyl group influencing steric and electronic properties—make it a versatile reagent.

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of substituted benzaldehydes, including this compound, is an area of active development, with a strong emphasis on improving efficiency and sustainability.

Traditional vs. Modern Synthesis: A documented laboratory-scale synthesis for this compound involves a metal-halogen exchange reaction starting from 4-bromo-2-ethyl-1-iodobenzene, followed by formylation using N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com This method, while effective, uses organolithium reagents which require stringent anhydrous and low-temperature conditions.

One-Pot and Tandem Reactions: To streamline synthetic processes, researchers are developing one-pot and tandem reaction methodologies. liberty.edu An emerging strategy for related compounds involves the in-situ formation of a stable aluminum hemiaminal from a Weinreb amide precursor. This "masked aldehyde" intermediate is stable enough to undergo cross-coupling reactions with organometallic reagents before being unmasked to reveal the aldehyde, all within a single reaction vessel. acs.org This approach reduces the need for isolating and purifying intermediates, saving time and resources.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes. This includes the use of less hazardous solvents and reagents. For reactions involving aldehydes, deep eutectic solvents (DES) are being explored as environmentally benign reaction media that can also act as catalysts. nih.govmdpi.com Furthermore, solvent-free condensation reactions, such as the Stobbe condensation, demonstrate the potential to reduce organic solvent waste significantly. ijrbat.in

A summary of synthetic approaches is presented in the table below.

| Strategy | Description | Key Advantages | Relevant Precursors/Reagents |

| Metal-Halogen Exchange | Sequential reaction involving lithium-halogen exchange followed by quenching with a formylating agent. chemicalbook.comchemicalbook.com | High yield for specific substrates. | 4-bromo-2-ethyl-1-iodobenzene, n-Butyllithium, DMF |

| One-Pot Cross-Coupling | Use of a "masked aldehyde" intermediate (e.g., aluminum hemiaminal) to allow for cross-coupling before aldehyde formation. acs.org | Increased efficiency, avoids isolation of intermediates. | Bromo-substituted Weinreb amides, DIBAL-H, Organolithium reagents |

| Green Solvents | Utilizing Deep Eutectic Solvents (DES) as both the reaction medium and sometimes as a reagent/catalyst. nih.govmdpi.com | Reduced use of hazardous organic solvents, sustainable. | o-phenylenediamine (B120857), various aldehydes |

Exploration of Untapped Reactivity Profiles and Reaction Pathways

The reactivity of this compound is dictated by its three key functional components: the aldehyde, the aryl bromide, and the ethyl group. While the individual reactivity of these groups is well-understood, their interplay offers avenues for further exploration.

Aldehyde Group Reactivity: The aldehyde functional group is a hub for a multitude of classic organic reactions, including aldol (B89426) and cross-aldol condensations, the Cannizzaro reaction (though not applicable here due to the presence of alpha-hydrogens on the ethyl group), and the formation of imines and acetals. byjus.comlearncbse.in Cross-aldol condensations with other aldehydes or ketones, potentially catalyzed by solid base catalysts, could yield complex α,β-unsaturated aldehydes, which are valuable synthetic intermediates. researchgate.net

Aryl Bromide Reactivity: The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. Its utility in Suzuki and Sonogashira couplings is well-documented for the simpler 4-bromobenzaldehyde (B125591) and can be extrapolated to the 4-bromo-2-ethyl derivative. wikipedia.org This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents at the C4 position.

Untapped Potential: The unique substitution pattern of this compound presents untapped opportunities. The steric bulk of the ortho-ethyl group could influence the conformational preferences of the aldehyde, potentially leading to unique selectivity in nucleophilic additions. Furthermore, directed ortho-metalation, a powerful tool for functionalizing aromatic rings, could be explored. While the ethyl group is not a strong directing group, its interplay with the aldehyde and bromine could lead to novel reaction pathways under specific conditions.

Potential for Development of Novel Functional Materials

While this compound is primarily viewed as a synthetic intermediate, its structural motifs are found in molecules with interesting material properties. The development of novel functional materials from this compound is a plausible and exciting future direction.

A closely related compound, 4-bromo-2-methylbenzaldehyde, is noted for its use in creating new materials, polymers, and optoelectronic components. nbinno.com This suggests that this compound could serve a similar role. The presence of the heavy bromine atom is particularly significant. In other brominated aromatic aldehydes, the bromine atom has been shown to promote phosphorescence through the heavy-atom effect, which enhances intersystem crossing. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

By using this compound as a foundational block, researchers could synthesize:

Phosphorescent Polymers: Incorporating the molecule into a polymer backbone could lead to materials with tunable light-emitting properties.

Liquid Crystals: The rigid aromatic core with its specific substitution pattern could be elaborated into molecules with liquid crystalline phases.

Organic Conductors: The bromo-substituent can be replaced through coupling reactions to build larger conjugated systems necessary for organic electronic materials.

Advanced Computational Modeling in Predicting Reactivity and Applications

Advanced computational modeling is a powerful tool for predicting the behavior of molecules like this compound, potentially accelerating the discovery of new reactions and applications while reducing experimental costs.

Predicting Reactivity: Density Functional Theory (DFT) is widely used to investigate the electronic structure of substituted benzaldehydes. nih.gov For this compound, DFT calculations can be used to determine key properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insight into its reactivity. rsc.orgrsc.org Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, MEP analysis would highlight the electrophilic nature of the aldehyde carbon and the electron-rich regions of the aromatic ring.

Modeling Reaction Pathways: Computational chemistry can be used to model entire reaction pathways, such as electrophilic aromatic bromination or nucleophilic addition to the carbonyl group. nih.gov By calculating the energies of transition states and intermediates, researchers can predict the regioselectivity and stereoselectivity of reactions, guiding experimental design.

Designing Functional Materials: Computational screening can predict the photophysical properties of hypothetical molecules derived from this compound. By modeling properties like absorption/emission wavelengths and phosphorescence lifetimes, scientists can virtually design novel materials for specific applications, such as OLEDs, before committing to their synthesis.

The table below summarizes key computational methods and their potential insights for this compound.

| Computational Method | Predicted Properties & Insights | Potential Application |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), bond lengths, vibrational frequencies. nih.gov | Understanding fundamental stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, identification of electrophilic/nucleophilic sites. nih.gov | Predicting reactive sites for chemical transformations. |

| Ab Initio Calculations | Reaction pathways, transition state energies, positional selectivity. nih.gov | Guiding the design of selective synthetic routes. |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, excited state properties. nih.gov | Designing molecules for optoelectronic and photonic materials. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of 4-Bromo-2-ethylbenzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and the presence of the ethyl and bromo groups. The aldehyde proton (~10 ppm in -NMR) and deshielded aromatic protons are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ≈ 212/214 for [M+H] with Br isotope pattern) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refinement using SHELXL and visualization with ORTEP-3 can resolve bond lengths and angles.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or purification due to potential respiratory irritation from aldehydes .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Setup : Use software like Gaussian or ORCA to model the molecule’s electron density and local kinetic energy. The Colle-Salvetti correlation-energy formula (adapted to DFT) can predict sites susceptible to nucleophilic/electrophilic attack .

- Reactivity Analysis : Compare Fukui indices to identify reactive positions (e.g., bromine as a leaving group in Suzuki-Miyaura coupling). Solvent effects (e.g., DMF vs. THF) can be modeled using the SMD solvation model .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Purity Assessment : Conduct HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Recrystallization from ethanol or ethyl acetate can improve purity .

- Interlaboratory Calibration : Compare differential scanning calorimetry (DSC) data across labs, ensuring instrument calibration with standard references (e.g., indium) .

Q. What strategies optimize the crystallization of this compound for accurate structural analysis?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., methanol) and non-polar (e.g., hexane) solvents for slow evaporation. Additive screening (e.g., seed crystals) can induce nucleation .

- Software-Assisted Refinement : Use SHELXL for least-squares refinement of X-ray data, adjusting parameters like ADPs (anisotropic displacement parameters) to reduce R-factors below 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.